![molecular formula C20H23N3O4S B2486233 N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260943-92-7](/img/structure/B2486233.png)
N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting with key intermediates like methyl 3-methoxy-5-methylbenzoate, and progressing through various stages of functional group modifications and ring closures. For instance, Al-Sanea et al. (2020) described a five-step synthesis process for creating aryloxy groups attached to the pyrimidine ring, which could be analogous to the synthesis of the compound (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the crystal and intermolecular interactions. For related compounds, the crystal structure analysis reveals how specific substituents influence the overall molecular conformation and potentially its biological activity (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be explored through various reactions, such as acetylation, formylation, and the construction of nitrogen heterocycles through reactions with bifunctional nucleophiles. These reactions not only extend the chemical diversity of the thieno[3,2-d]pyrimidin scaffold but also enhance its potential biological activity (Farouk et al., 2021).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The exploration into related compounds has identified potential anticancer applications. For instance, the design and synthesis of certain derivatives have shown appreciable cancer cell growth inhibition across multiple cancer cell lines, demonstrating the potential of these compounds in anticancer strategies (Al-Sanea et al., 2020). Such findings highlight the relevance of structurally similar compounds in the development of new therapeutic agents.
Radiopharmaceutical Applications
Compounds within this chemical space have also been utilized in radiopharmaceutical applications, particularly in the synthesis of selective radioligands for imaging. This is exemplified by the development of [18F]DPA-714, a compound designed for positron emission tomography (PET) imaging to study brain inflammation and neurodegeneration (Dollé et al., 2008). The inclusion of fluorine atoms in these molecules underscores their adaptability for radiolabeling and diagnostic purposes.
Anti-inflammatory and Analgesic Activities
Research on novel heterocyclic compounds derived from related scaffolds has shown significant anti-inflammatory and analgesic activities. This includes the development of compounds with high inhibitory activity on COX-2 selectivity, providing a foundation for the discovery of new anti-inflammatory drugs (Abu‐Hashem et al., 2020). The molecular diversity within this class of compounds allows for the exploration of various pharmacological targets.
Antimicrobial and Antifungal Properties
The synthesis of related compounds has been driven by the search for new antimicrobial agents. For instance, the creation of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine has shown promising antibacterial and antifungal activities, which are comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Such findings support the exploration of these chemical frameworks for potential antimicrobial applications.
Dual Inhibitory Actions on Enzymatic Targets
The investigation into dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has led to the development of compounds based on the thieno[2,3-d]pyrimidine scaffold. These studies have yielded molecules with potent inhibitory activities against both enzymatic targets, indicating their potential in cancer therapy and as tools for studying folate metabolism (Gangjee et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-12(2)10-23-19(25)18-15(7-8-28-18)22(20(23)26)11-17(24)21-14-9-13(3)5-6-16(14)27-4/h5-9,12H,10-11H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZALUMSCRSOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.